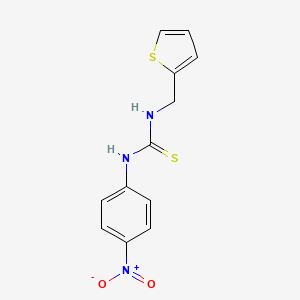![molecular formula C22H25FN2O5S B3965986 methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3965986.png)
methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate, also known as Mecam, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. Mecam belongs to the family of benzoates and is a derivative of glycine, a non-essential amino acid that plays a crucial role in the human body.
Mecanismo De Acción
Methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate works by binding to the GABA receptor and modulating its activity. This leads to a decrease in the excitability of neurons, which results in the inhibitory effects observed in scientific studies.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant properties in animal studies. It has also been found to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has several advantages for use in laboratory experiments. It has a high degree of selectivity for the GABA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound has some limitations as well. It has a short half-life, which can make it difficult to use in long-term studies. Additionally, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate. One area of interest is the development of new drugs that are based on the structure of this compound. These drugs could be used to treat a variety of neurological disorders, including anxiety, depression, and epilepsy. Another area of interest is the study of the long-term effects of this compound on the brain and other organs. This could help to determine the safety and efficacy of this compound for use in humans.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an inhibitory effect on the activity of GABA receptors, which makes it a potential candidate for the treatment of a variety of neurological disorders. While there are some limitations to its use in laboratory experiments, there are several potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
Methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an inhibitory effect on the activity of GABA receptors, which are involved in the regulation of neuronal activity. This makes this compound a potential candidate for the treatment of disorders such as anxiety, depression, and epilepsy.
Propiedades
IUPAC Name |
methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c1-30-22(27)16-7-11-18(12-8-16)24-21(26)15-25(19-5-3-2-4-6-19)31(28,29)20-13-9-17(23)10-14-20/h7-14,19H,2-6,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYONJOXIFPWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965904.png)

![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965922.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965926.png)
![ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965927.png)

![6-amino-3-tert-butyl-4-(5-nitro-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3965941.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B3965947.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)
![2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)
![N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)
